molecular formula C14H28O B14418143 3,4,5,6,7,7-Hexamethyloct-4-en-3-ol CAS No. 81786-96-1

3,4,5,6,7,7-Hexamethyloct-4-en-3-ol

Cat. No.: B14418143
CAS No.: 81786-96-1
M. Wt: 212.37 g/mol
InChI Key: FJXBCOXWFRKTRP-UHFFFAOYSA-N
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Description

3,4,5,6,7,7-Hexamethyloct-4-en-3-ol: is an organic compound with the molecular formula C14H28O It is a derivative of octene, featuring multiple methyl groups and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,6,7,7-Hexamethyloct-4-en-3-ol typically involves the alkylation of octene derivatives. One common method is the hydroboration-oxidation of 3,4,5,6,7,7-hexamethyloct-4-yne, followed by reduction to yield the desired alcohol. The reaction conditions often include the use of borane (BH3) in tetrahydrofuran (THF) for hydroboration, followed by oxidation with hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH).

Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration-oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,4,5,6,7,7-Hexamethyloct-4-en-3-ol can undergo oxidation reactions to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Hydrochloric acid (HCl) for halogenation, ammonia (NH3) for amination.

Major Products:

    Oxidation: Formation of 3,4,5,6,7,7-hexamethyloct-4-en-3-one or 3,4,5,6,7,7-hexamethyloctanoic acid.

    Reduction: Formation of 3,4,5,6,7,7-hexamethyloctane.

    Substitution: Formation of 3,4,5,6,7,7-hexamethyloct-4-en-3-chloride or 3,4,5,6,7,7-hexamethyloct-4-en-3-amine.

Scientific Research Applications

Chemistry: 3,4,5,6,7,7-Hexamethyloct-4-en-3-ol is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers. Its unique structure makes it a valuable building block for designing new materials.

Biology: In biological research, this compound can be used as a model molecule to study the effects of multiple methyl groups on the biological activity of alcohols. It may also serve as a precursor for the synthesis of biologically active compounds.

Industry: In industrial applications, this compound can be used as a solvent or as an additive in lubricants and coatings. Its stability and reactivity make it suitable for various chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5,6,7,7-Hexamethyloct-4-en-3-ol involves its interaction with molecular targets through its hydroxyl group. This interaction can lead to hydrogen bonding, which influences the compound’s reactivity and solubility. The presence of multiple methyl groups can also affect the compound’s steric properties, impacting its ability to participate in chemical reactions.

Comparison with Similar Compounds

    3,4,5,6,7,7-Hexamethyloctane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    3,4,5,6,7,7-Hexamethyloct-4-yne: Contains a triple bond, leading to different reactivity and applications.

    3,4,5,6,7,7-Hexamethyloct-4-en-3-one: Contains a carbonyl group instead of a hydroxyl group, affecting its chemical behavior.

Uniqueness: 3,4,5,6,7,7-Hexamethyloct-4-en-3-ol is unique due to its combination of a hydroxyl group and multiple methyl groups, which confer distinct steric and electronic properties. This makes it a versatile compound for various chemical transformations and applications.

Properties

CAS No.

81786-96-1

Molecular Formula

C14H28O

Molecular Weight

212.37 g/mol

IUPAC Name

3,4,5,6,7,7-hexamethyloct-4-en-3-ol

InChI

InChI=1S/C14H28O/c1-9-14(8,15)12(4)10(2)11(3)13(5,6)7/h11,15H,9H2,1-8H3

InChI Key

FJXBCOXWFRKTRP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(=C(C)C(C)C(C)(C)C)C)O

Origin of Product

United States

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